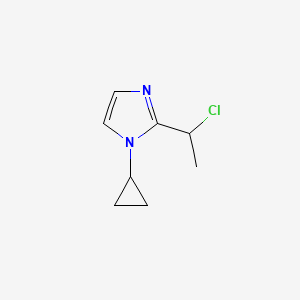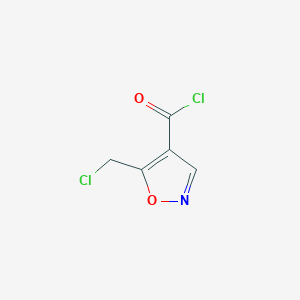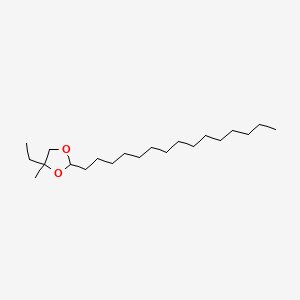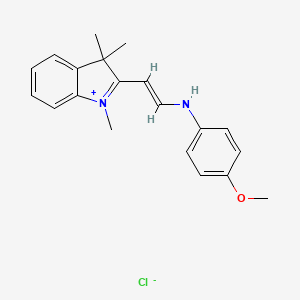
N,N-didodecylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecylformamide is an organic compound with the molecular formula C25H51NO. It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom. This compound is notable for its long alkyl chains, which contribute to its unique physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Didodecylformamide can be synthesized through the reaction of dodecylamine with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:
2 C12H25NH2 + HCOOH → C25H51NO + H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didodecylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Didodecylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of long-chain amides and other derivatives.
Biology: The compound can be used in the study of lipid membranes due to its long alkyl chains, which mimic the behavior of natural lipids.
Medicine: Research into its potential as a drug delivery agent or in the formulation of pharmaceuticals is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-didodecylformamide involves its interaction with various molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and other cellular processes. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with a shorter alkyl chain.
N,N-Diethylformamide (DEF): Similar to DMF but with ethyl groups instead of methyl.
N,N-Dibutylformamide (DBF): Contains butyl groups, offering different solubility and reactivity properties.
Uniqueness
N,N-Didodecylformamide is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to shorter-chain formamides. This makes it particularly useful in applications requiring hydrophobic interactions and membrane integration .
Propiedades
Número CAS |
55282-35-4 |
|---|---|
Fórmula molecular |
C25H51NO |
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
N,N-didodecylformamide |
InChI |
InChI=1S/C25H51NO/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Clave InChI |
YCVBFESJLOMHSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
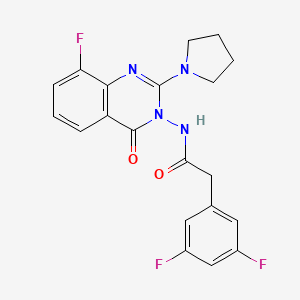
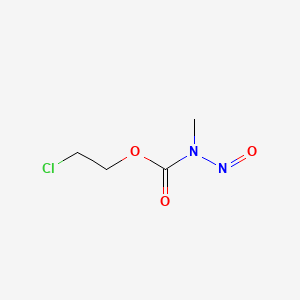
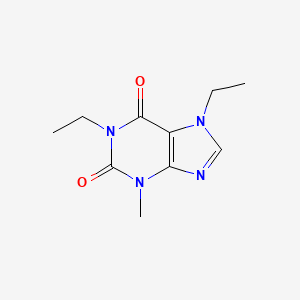
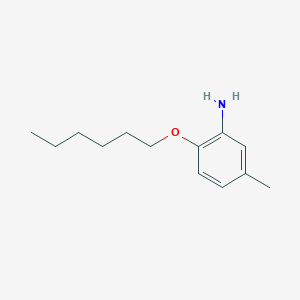
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
